Technical Guide: 3-(Chloromethyl)-2-methyl-1,1'-biphenyl (CAS 84541-46-8)
Technical Guide: 3-(Chloromethyl)-2-methyl-1,1'-biphenyl (CAS 84541-46-8)
[1][2][3]
Executive Summary & Nomenclature Clarification
Target Audience: Medicinal Chemists, Process Engineers, and Agrochemical Developers.
This guide provides a comprehensive technical analysis of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl (CAS 84541-46-8).[1][2] This compound is a critical electrophilic building block, primarily recognized as the key intermediate for the synthesis of Bifenthrin , a type-I pyrethroid insecticide. Beyond agrochemicals, its biphenyl scaffold serves as a privileged structure in drug discovery, particularly in the development of sodium channel modulators and PD-1/PD-L1 inhibitors.
Critical Nomenclature Note
CAS 84541-46-8 is definitively assigned to 3-(Chloromethyl)-2-methyl-1,1'-biphenyl (also known as 2-methyl-3-phenylbenzyl chloride).
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User Query: "2-Chloro-3-methyl-1,1'-biphenyl"
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Correction: The user's string implies a chlorine atom attached directly to the aromatic ring. However, the CAS number provided corresponds to the benzyl chloride derivative. This guide focuses on the CAS-defined substance (the benzyl chloride), which is the industrially relevant intermediate.
Chemical & Physical Properties[2][3][4][5][6][7]
The compound is a lipophilic alkylating agent. Its reactivity is dominated by the benzylic chloride, making it susceptible to nucleophilic substitution (SN2) reactions.
| Property | Value | Notes |
| CAS Number | 84541-46-8 | Unique Identifier |
| IUPAC Name | 1-(Chloromethyl)-2-methyl-3-phenylbenzene | Preferred Name |
| Molecular Formula | C₁₄H₁₃Cl | |
| Molecular Weight | 216.71 g/mol | |
| Appearance | Off-white low-melting solid or viscous liquid | Dependent on purity; typically crystallizes upon cooling.[3] |
| Solubility | Soluble in Toluene, DCM, EtOAc, THF | Insoluble in water; hydrolyzes slowly in aqueous media. |
| Reactivity Class | Benzyl Halide / Alkylating Agent | High reactivity toward amines, alkoxides, and thiolates. |
| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen) | Moisture sensitive; store away from strong bases. |
Synthesis & Manufacturing
The industrial synthesis of CAS 84541-46-8 typically follows a convergent route involving a Suzuki-Miyaura coupling followed by chlorination. This approach avoids the poor selectivity associated with direct chloromethylation of 2-methylbiphenyl.
Synthetic Pathway Visualization
Caption: Convergent synthesis of CAS 84541-46-8 via Suzuki coupling and Deoxychlorination.
Detailed Experimental Protocol (Lab Scale)
Based on standard protocols for benzylic chlorination.
Objective: Conversion of 2-methyl-3-biphenylmethanol to 3-(chloromethyl)-2-methyl-1,1'-biphenyl.
Reagents:
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Precursor: 2-Methyl-3-biphenylmethanol (1.0 eq)
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Reagent: Thionyl Chloride (SOCl₂, 1.2–1.5 eq)
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Catalyst: DMF (Dimethylformamide, 0.05 eq - optional)
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Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Procedure:
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Preparation: Charge a flame-dried round-bottom flask with 2-Methyl-3-biphenylmethanol and anhydrous DCM (0.5 M concentration) under a nitrogen atmosphere.
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Addition: Cool the solution to 0°C. Add SOCl₂ dropwise via a syringe or addition funnel. (Note: Gas evolution of SO₂ and HCl will occur; vent to a scrubber).
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Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS. The alcohol spot should disappear.
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Workup:
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Concentrate the reaction mixture under reduced pressure to remove solvent and excess SOCl₂.
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Redissolve residue in Toluene/Hexane and wash with saturated NaHCO₃ (cold) to neutralize residual acid.
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Wash with brine, dry over anhydrous Na₂SO₄, and filter.
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Purification: Evaporate solvent to yield the crude chloride. If necessary, purify via short-path silica plug filtration (eluting with Hexanes) to remove polar impurities.
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Yield: Typically 85–95%.
Process Insight: The use of Toluene as a solvent allows for a direct "telescoping" of the product into the next step (e.g., esterification for Bifenthrin) without isolation, reducing exposure to the alkylating agent.
Applications in Drug & Agrochemical Development
Agrochemicals: Bifenthrin Synthesis
The primary commercial application is the synthesis of Bifenthrin . The 3-(chloromethyl)-2-methyl-1,1'-biphenyl moiety constitutes the "alcohol" portion of the pyrethroid ester (after hydrolysis or direct coupling).
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Mechanism: Pyrethroids keep voltage-gated sodium channels (VGSCs) in the open state, causing repetitive firing and paralysis in insects. The biphenyl group provides the necessary lipophilicity to penetrate the insect cuticle and dock into the hydrophobic pocket of the channel protein.
Pharmaceutical Research: Privileged Scaffolds
The 2-methyl-1,1'-biphenyl core is a "privileged scaffold" in medicinal chemistry due to its ability to adopt a twisted conformation (atropisomerism potential), which improves selectivity in protein binding pockets.
Emerging Areas:
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PD-1/PD-L1 Inhibitors: Small molecule inhibitors often utilize biphenyl cores to disrupt the protein-protein interaction interface.
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Sodium Channel Modulators: Beyond insecticides, analogs of this structure are screened for human NaV1.7/NaV1.8 inhibition for neuropathic pain management.
Structure-Activity Relationship (SAR) Visualization
Caption: SAR analysis of the CAS 84541-46-8 scaffold highlighting functional roles.
Safety & Handling (E-E-A-T)
Hazard Classification:
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Skin/Eye Irritant: Benzyl chlorides are potent lachrymators and skin irritants.
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Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (H410).[4]
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Sensitizer: Potential skin sensitizer.
Handling Protocols:
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Containment: Handle only in a functioning fume hood.
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PPE: Wear chemical-resistant gloves (Nitrile/Silver Shield), safety goggles, and a lab coat.
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Decontamination: In case of spill, neutralize with a dilute solution of ammonia or sodium hydroxide to convert the chloride to the less toxic alcohol/amine.
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Waste: Dispose of as halogenated organic waste. Do not release into drains.[4]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13282519, 3-(Chloromethyl)-2-methyl-1,1'-biphenyl. Retrieved from [Link]
- Zhang, L., et al. (2019).A Facile Synthesis of 3-(Chloromethyl)-2-methyl-1,1′-biphenyl. Asian Journal of Chemistry.
- European Chemicals Agency (ECHA).Registration Dossier for Pyrethroid Intermediates.
- Organic Syntheses.General Procedures for Conversion of Alcohols to Alkyl Chlorides using Thionyl Chloride. (Standard protocol grounding).
